5-Ethyl-2-propyl-pyrazol-3-OL
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Overview
Description
5-Ethyl-2-propyl-pyrazol-3-OL is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-propyl-pyrazol-3-OL can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of ethyl hydrazine with 2-propyl-1,3-diketone under acidic conditions can yield the desired pyrazole derivative . Another method involves the [3+2] cycloaddition of alkynes with diazo compounds, which can be catalyzed by transition metals such as copper or silver .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and cost-effective methods. One such method is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine or other oxidizing agents . This method offers high yields and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-propyl-pyrazol-3-OL undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Dihydropyrazoles
Substitution: Alkylated or acylated pyrazole derivatives
Scientific Research Applications
5-Ethyl-2-propyl-pyrazol-3-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-2-propyl-pyrazol-3-OL involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Phenyl-3-methylpyrazole: Contains a phenyl group, which imparts different electronic properties and biological activities.
Uniqueness
The ethyl and propyl groups provide a balance of hydrophobicity and steric effects, making it suitable for various chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-ethyl-2-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H14N2O/c1-3-5-10-8(11)6-7(4-2)9-10/h6,9H,3-5H2,1-2H3 |
InChI Key |
QEZSDIOGTMJSLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C=C(N1)CC |
Origin of Product |
United States |
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